molecular formula C22H30N2O4S B4953831 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide

Cat. No.: B4953831
M. Wt: 418.6 g/mol
InChI Key: YFEXJNZSTIFPES-UHFFFAOYSA-N
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Description

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide, also known as DASAM, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DASAM is a member of the sulfonamide class of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide exerts its effects by binding to and modulating the activity of various molecular targets, including ion channels, enzymes, and receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic properties. In addition, this compound has been shown to modulate the activity of various ion channels and neurotransmitter receptors, suggesting its potential as a therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide in lab experiments is its high potency and selectivity for its molecular targets. This makes it a valuable tool for studying the function of specific signaling pathways and molecular targets. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may restrict its widespread use in research.

Future Directions

There are several future directions for research on 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide, including the development of novel analogs with improved efficacy and safety profiles, the exploration of its potential therapeutic applications in neurological disorders, and the elucidation of its exact mechanism of action. In addition, further studies are needed to determine the optimal dosage and administration regimen for this compound in various therapeutic contexts.

Synthesis Methods

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylaniline with chlorosulfonic acid, followed by the addition of 3-isopropoxypropylamine and 4-methylbenzoyl chloride. The resulting compound is then purified using column chromatography to yield this compound in high purity.

Scientific Research Applications

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, this compound has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential as a therapeutic agent for neurological disorders. In drug development, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-15(2)28-12-6-11-23-22(25)19-10-9-18(5)21(14-19)29(26,27)24-20-13-16(3)7-8-17(20)4/h7-10,13-15,24H,6,11-12H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEXJNZSTIFPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCOC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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